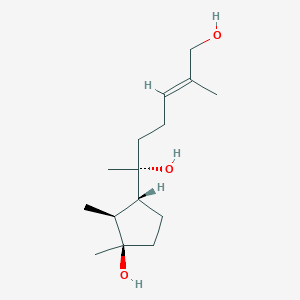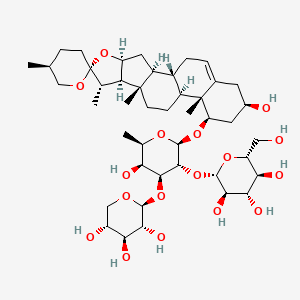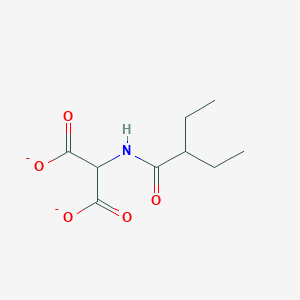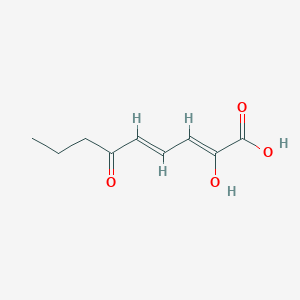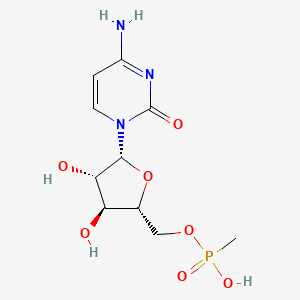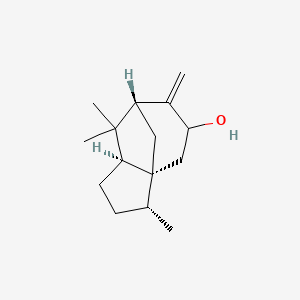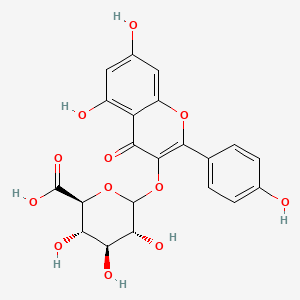
Kaempferol-3-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kaempferol-3-glucuronide is a natural product found in Pteris vittata, Diospyros kaki, and Diplusodon uninervius with data available.
Wissenschaftliche Forschungsanwendungen
1. Absorption and Metabolism in Humans Kaempferol-3-glucuronide demonstrates efficient absorption and metabolism in humans. A study by Dupont et al. (2004) found that kaempferol, predominantly in the form of 3-glucuronide conjugate, is absorbed more efficiently than quercetin, even at low oral doses. This suggests that urinary kaempferol could serve as a biomarker for dietary exposure (Dupont et al., 2004).
2. Interaction with Cellular Transporters The interaction of kaempferol-3-glucuronide with efflux transporters and its impact on subcellular disposition was investigated by Li et al. (2018). The study highlighted that efflux transporters like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated proteins (MRPs) influence the subcellular exposure and pharmacological activity of kaempferol (Li et al., 2018).
3. Antioxidant and Anti-inflammatory Activities Research by Wang et al. (2018) demonstrated the antitumor, antioxidant, and anti-inflammatory properties of kaempferol and its glycosides. This study provides evidence for the application of kaempferol-3-glucuronide in developing highly biologically active substances (Wang et al., 2018).
4. Impact on Glucose Metabolism Fang et al. (2021) explored how kaempferol-3-glucuronide affects glucose metabolism. They found that the glucuronide metabolites of kaempferol can target specific domains in the body and activate pathways that improve glucose consumption (Fang et al., 2021).
5. Metabolic Pathways in Hepatic Cells A study by Yodogawa et al. (2003) focused on the glucurono- and sulfo-conjugation of kaempferol in rat liver preparations. The research revealed that glucuronidation is a major metabolic pathway for kaempferol in hepatic cells (Yodogawa et al., 2003).
6. Pharmacokinetic Studies The role of phase II metabolic enzymes and efflux transporters in the disposition of kaempferol was studied by Zheng et al. (2016), highlighting the significance of these factors in determining the in vivo exposure of kaempferol-3-glucuronide (Zheng et al., 2016).
7. Skin Aging and Anti-aging Activities Elgamal et al. (2021) researched the anti-aging activities of kaempferol-3-glucuronide. Their study indicated that kaempferol-3-glucuronide shows potential in skin remodeling and aging processes, confirming its significance in cosmetic and pharmaceutical applications (Elgamal et al., 2021).
8. Effect on Protein Kinases The effect of kaempferol-3-glucuronide on inhibiting protein kinase activity was investigated by Beekmann et al. (2016). They found that while glucuronidation reduces the potency of kaempferol as a kinase inhibitor, kaempferol-3-glucuronide still retains a significant part of its inhibitory potential (Beekmann et al., 2016).
Eigenschaften
Produktname |
Kaempferol-3-glucuronide |
|---|---|
Molekularformel |
C21H18O12 |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30)/t14-,15-,16+,19-,21?/m0/s1 |
InChI-Schlüssel |
FNTJVYCFNVUBOL-MBIBTLSJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Piktogramme |
Irritant |
Synonyme |
kaempferol-3-O-glucuronide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



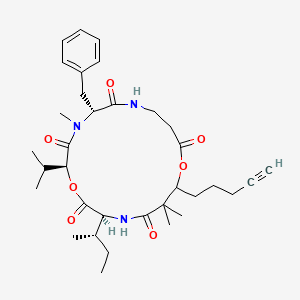
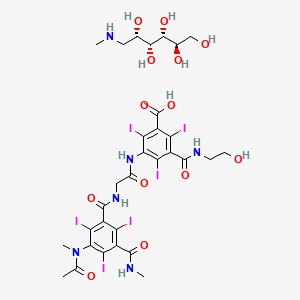
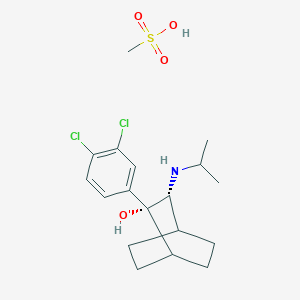
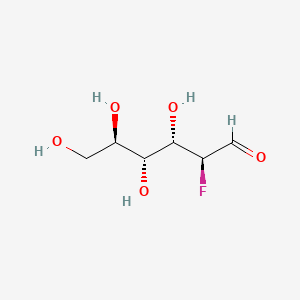
![[(8R,9S,10S,13S,14S)-3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B1261926.png)
![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1261927.png)
